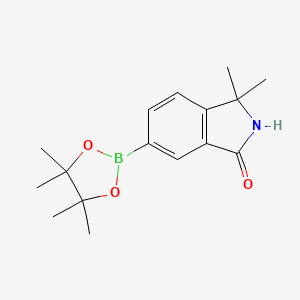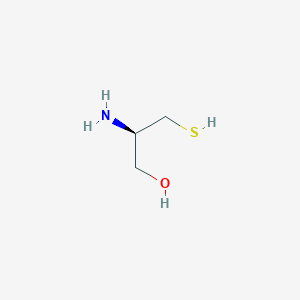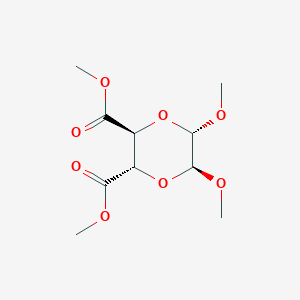![molecular formula C8H7N3O2 B11756529 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11756529.png)
8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by its unique triazine ring fused with a benzene ring and a methoxy group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methoxybenzoic acid with sodium nitrite in the presence of hydrochloric acid, followed by cyclization under basic conditions . Another approach involves the use of 2-amino-4-methoxybenzamide, which undergoes diazotization and subsequent cyclization to form the desired triazine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved yield, scalability, and reduced reaction times. For instance, a continuous flow reactor can be used to facilitate the photocyclization of acyclic aryl triazine precursors under violet light (420 nm), resulting in high yields within a short residence time .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, amine derivatives, and substituted triazines, which can be further utilized in various applications .
Applications De Recherche Scientifique
8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases. The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, enhancing its therapeutic potential.
Comparaison Avec Des Composés Similaires
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound exhibits similar structural features but has different substituents, leading to distinct biological activities.
1,2,3-Benzotriazin-4(3H)-one: A closely related compound with a similar triazine ring but lacking the methoxy group, resulting in different reactivity and applications.
Uniqueness: 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This modification enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
8-methoxy-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-6-4-2-3-5-7(6)9-11-10-8(5)12/h2-4H,1H3,(H,9,10,12) |
Clé InChI |
YJZPDVBZHWFGHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)

![1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)



![1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B11756515.png)
